Cas no 152564-71-1 (1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel-)

1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel- structure
152564-71-1 structure
Product Name:1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel-
CAS-nummer:152564-71-1
MF:C18H26O4
MW:306.396646022797
CID:181501
PubChem ID:102586337
Update Time:2025-04-19

1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • (1R,2R,4aS,10aR)-1,7-bis(hydroxymethyl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
    • 1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel-
    • (3alpha)-13-(hydroxymethyl)podocarpa-8(14),9(11),12-triene-3,12,15-triol
    • 1,7-bis(hydroxymethyl)-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-2,6-phenanthrenediol
    • Bhmd-8HPAD
    • 1,2,3,4,4a,9,10,10a-Octahydro-2,6-dihydroxy-1,4a-dimethyl-1,7-phenanthrenedimethanol (1alpha,2alpha,4abeta,10aalpha)-(+-)-
    • 1,7-Phenanthrenedimethanol, 1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-, (1alpha,2alpha,4abeta,10aalpha)-(+-)-
    • 152564-71-1
    • Inchi: 1S/C18H26O4/c1-17-6-5-16(22)18(2,10-20)15(17)4-3-11-7-12(9-19)14(21)8-13(11)17/h7-8,15-16,19-22H,3-6,9-10H2,1-2H3/t15-,16-,17-,18+/m0/s1
    • InChI-sleutel: OVWWJPDVMIKQJH-XLAORIBOSA-N
    • LACHT: O[C@H]1CC[C@@]2(C)C3C=C(C(CO)=CC=3CC[C@@H]2[C@@]1(C)CO)O

Berekende eigenschappen

  • Exacte massa: 306.183109
  • Monoisotopische massa: 306.183109
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 414
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 80.9
  • XLogP3: 3.1

Experimentele eigenschappen

  • Dichtheid: 1.229
  • Kookpunt: 500.7°Cat760mmHg
  • Vlampunt: 233.8°C
  • Brekindex: 1.597
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.